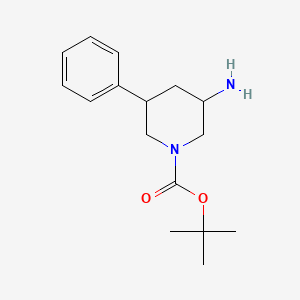
(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is a compound that is synthesized in the laboratory for scientific research purposes. This compound has gained attention in recent years due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to induce apoptosis in cancer cells and have potential as a treatment for cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea are not well characterized. However, the compound has been shown to exhibit antitumor activity in vitro and in vivo. Additionally, it has been shown to induce apoptosis in human prostate cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea in lab experiments is its potential as a treatment for cancer. Additionally, the compound has potential applications in the treatment of neurodegenerative diseases. One limitation of using the compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea. One direction is to investigate the compound's potential as a treatment for other types of cancer. Another direction is to further investigate the compound's mechanism of action and its effects on histone deacetylase activity. Additionally, the compound could be investigated for its potential as a treatment for other neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is a multi-step process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 4-fluorobenzylamine with ethyl isocyanate to form 1-(4-fluorobenzyl)urea. The resulting compound is then reacted with 4-piperidinemethanol to form 1-(4-fluorobenzyl)-4-(4-piperidinemethyl)urea. Finally, the compound is reacted with furan-2-carbaldehyde to form (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea.
Applications De Recherche Scientifique
(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea has potential applications in the field of medicinal chemistry. The compound has been shown to exhibit antitumor activity in vitro and in vivo. Additionally, it has been shown to inhibit the growth of human prostate cancer cells by inducing apoptosis. The compound has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c22-18-5-3-16(4-6-18)14-23-21(27)24-15-17-9-11-25(12-10-17)20(26)8-7-19-2-1-13-28-19/h1-8,13,17H,9-12,14-15H2,(H2,23,24,27)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJOXBKUHCGGFB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2615938.png)

![N-(2,3-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2615940.png)
![(Z)-2-cyano-3-[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2615941.png)
![6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine](/img/structure/B2615943.png)
![3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2615944.png)
![Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B2615947.png)


![6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2615951.png)
![4-[(4-Aminophenyl)sulfonyl]piperazin-2-one](/img/structure/B2615958.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2615959.png)
![Ethyl 2-({[3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2615960.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2615961.png)